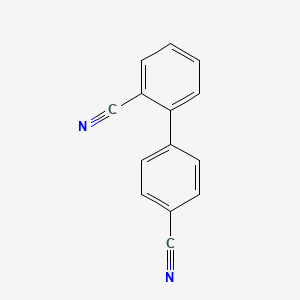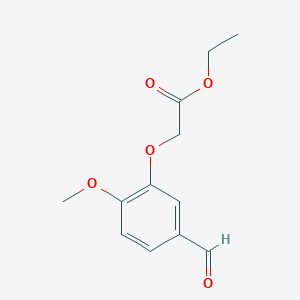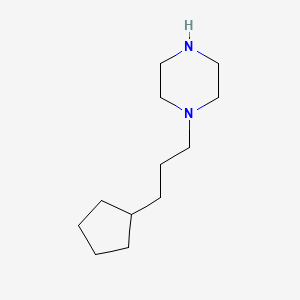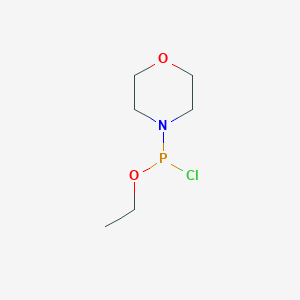
4-(2-Cyanophenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Cyanophenyl)benzonitrile” is a chemical compound with the molecular formula C14H8N2 . It is a derivative of benzonitrile, which is an aromatic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aroyl isocyanate and 4-aminobenzonitrile . A method of preparing a benzonitrile involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Chemical Reactions Analysis
Benzonitrile derivatives are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . They react with amines to afford N-substituted benzamides after hydrolysis .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of various pharmaceutical and chemical products. Although the study focuses on a specific bromobiphenyl derivative, it highlights the importance of developing efficient synthesis methods for complex organic compounds, which could be relevant for synthesizing 4-(2-Cyanophenyl)benzonitrile derivatives for various applications (Qiu et al., 2009).
Environmental and Biological Applications
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
This review details the antimicrobial properties of compounds derived from cyanobacteria, indicating the potential for this compound and its derivatives to be explored for antimicrobial applications. Cyanobacterial compounds, due to their diverse chemical structures, have shown effectiveness against multidrug-resistant pathogens (Swain et al., 2017).
Pharmacokinetics and Toxicology
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances (NPS)
While focusing on substances like 2C-B, 4-fluoroamphetamine, and benzofurans, this review sheds light on the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of chemical compounds. Such knowledge is crucial for assessing the potential health risks and therapeutic benefits of new compounds, including this compound derivatives (Nugteren-van Lonkhuyzen et al., 2015).
Photocatalytic Applications
A Review on g-C3N4-Based Photocatalysts
Discusses the development and applications of graphitic carbon nitride-based photocatalysts for environmental remediation and solar energy conversion. This review highlights the potential for exploring this compound derivatives in the development of new photocatalysts due to their unique electronic and structural properties (Wen et al., 2017).
Mecanismo De Acción
Target of Action
It is structurally similar to rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1
Mode of Action
If it acts similarly to Rilpivirine, it would bind to reverse transcriptase and inhibit the enzyme’s activity . This would prevent the conversion of viral RNA into DNA, a crucial step in the replication of HIV-1 .
Biochemical Pathways
If it acts like Rilpivirine, it would affect the HIV-1 replication pathway by inhibiting reverse transcriptase . This would disrupt the viral life cycle and prevent the production of new virus particles .
Result of Action
If it acts like Rilpivirine, it would inhibit the replication of HIV-1 at the molecular level, leading to a decrease in viral load at the cellular level .
Safety and Hazards
Direcciones Futuras
The future directions for “4-(2-Cyanophenyl)benzonitrile” and similar compounds could involve further exploration of their potential applications in areas such as lasers, photodiodes, chemosensors, and organic light-emitting diodes . They could also be used as ligands in the extraction, separation, and determination of heavy metals .
Propiedades
IUPAC Name |
2-(4-cyanophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOCANUWRJQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362722 |
Source


|
| Record name | 4-(2-Cyanophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42289-52-1 |
Source


|
| Record name | 4-(2-Cyanophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)








![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)
